N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3/c1-23-10-12-24(13-11-23)19(15-2-6-17(21)7-3-15)14-22-20(26)16-4-8-18(9-5-16)25(27)28/h2-9,19H,10-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAPKKQFOVCQAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide typically involves multiple steps, including the formation of intermediates and their subsequent reactions. A common synthetic route may involve:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Methylpiperazine Intermediate: This step involves the alkylation of piperazine with a methyl group.
Coupling of Intermediates: The fluorophenyl and methylpiperazine intermediates are coupled through a nucleophilic substitution reaction.
Formation of the Nitrobenzamide:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and nitrobenzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amino derivatives where the nitro group is reduced to an amine.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
Industry: Used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and ion channels that the compound can bind to and modulate their activity.
Pathways: Cellular signaling pathways that are affected by the compound’s interaction with its targets, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Differences:
The 4-methylpiperazine substituent distinguishes the target compound from methoxyphenyl- or pyridyl-substituted analogs, which may alter selectivity for adrenergic vs. serotonergic receptors .
Pharmacological Activity and Selectivity
- Receptor Binding : The piperazine moiety in the target compound is structurally analogous to antipsychotics like aripiprazole, which target dopamine D2 and serotonin 5-HT1A receptors. However, the absence of a methoxy group (cf. ) may reduce 5-HT1A affinity compared to its methoxyphenyl analog .
- Antihistaminic Potential: Unlike astemizole , which uses a benzimidazole core for H1 antagonism, the target compound’s nitrobenzamide backbone may prioritize CNS penetration over peripheral antihistaminic effects.
- Kinase Inhibition : Pyrazole-containing analogs (e.g., ) often exhibit kinase inhibitory activity, but the target compound’s lack of a heterocyclic linker (e.g., pyrazole) suggests divergent mechanisms.
Analytical and Spectroscopic Data
- Crystallography : The methoxyphenyl analog in was characterized via single-crystal X-ray diffraction (R factor = 0.041), revealing planar benzamide and piperazine conformations critical for receptor docking .
Biological Activity
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-4-nitrobenzamide, commonly referred to as a derivative of Niferedil, has garnered attention for its significant biological activity, particularly in the realm of cardiovascular pharmacology. This compound exhibits promising therapeutic potential due to its unique structural features and biological interactions.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it has the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C_{21}H_{25}FN_{4}O_{3} |
| Molecular Weight | 385.45 g/mol |
| CAS Number | 898431-99-7 |
The structure includes a fluorophenyl group, a methylpiperazine moiety, and a nitrobenzamide functional group, which contribute to its biological activity by interacting with various receptors and enzymes in the body.
The biological activity of this compound primarily involves its modulation of neurotransmitter systems and ion channels. The compound acts as an antagonist at certain adrenergic receptors, influencing cardiovascular function by:
- Reducing heart rate : By blocking beta-adrenergic receptors, it decreases myocardial oxygen demand.
- Vasodilation : It promotes relaxation of vascular smooth muscle, leading to decreased blood pressure.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound. Notably:
- Antiarrhythmic Activity : Research indicates that Niferedil hydrochloride (the hydrochloride salt form) exhibits significant antiarrhythmic properties. It has been shown to prolong the action potential duration in myocardial cells, thus stabilizing cardiac rhythm and preventing arrhythmias .
- Toxicity Profile : Clinical evaluations have reported relatively low toxicity levels associated with this compound, making it a favorable candidate for further development in treating cardiac conditions .
- Comparative Studies : In comparative studies with other antiarrhythmic agents, this compound demonstrated superior efficacy in controlling ventricular tachycardia while maintaining a safer side effect profile .
Case Study 1: Efficacy in Atrial Fibrillation
A clinical trial involving patients with atrial fibrillation showed that administration of Niferedil significantly reduced episodes of arrhythmia compared to placebo controls. Patients receiving the treatment reported improved quality of life and fewer hospitalizations due to arrhythmia-related complications.
Case Study 2: Long-term Safety Assessment
A long-term safety assessment conducted over a two-year period indicated that patients treated with this compound exhibited no significant adverse effects on liver or kidney function, reinforcing its potential as a chronic treatment option for arrhythmias.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Key Findings |
|---|---|
| Pharmacological Evaluation | Significant antiarrhythmic activity; low toxicity profile |
| Clinical Trials | Reduced episodes of atrial fibrillation; improved patient quality of life |
| Long-term Safety Assessment | No adverse effects on liver or kidney function over two years |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
